KAA-276 free base
CAS No.: 167264-16-6
Cat. No.: VC17067997
Molecular Formula: C31H35FN4O2
Molecular Weight: 514.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 167264-16-6 |
|---|---|
| Molecular Formula | C31H35FN4O2 |
| Molecular Weight | 514.6 g/mol |
| IUPAC Name | 3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid |
| Standard InChI | InChI=1S/C31H35FN4O2/c32-27-14-11-26(12-15-27)23-36-29-6-2-1-5-28(29)33-31(36)35-20-3-18-34(19-4-21-35)22-17-25-9-7-24(8-10-25)13-16-30(37)38/h1-2,5-12,14-15H,3-4,13,16-23H2,(H,37,38) |
| Standard InChI Key | ZZIFWXAFPRAGSH-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCCN(C1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)CCC5=CC=C(C=C5)CCC(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
KAA-276 free base is a small molecule drug with a molecular weight of 514.645 g/mol and an exact mass of 514.27 Da . Its IUPAC name, 4-(2-(5-(1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)hexahydro-1,5-diazocin-1(2H)-yl)ethyl)benzenepropanoic acid, reflects its complex structure . Key functional groups include a fluorophenyl moiety, a benzimidazole ring, and a diazocine scaffold, which collectively contribute to its receptor-binding affinity and selectivity . The compound’s SMILES code (O=C(O)CCC1=CC=C(CCN2CCCN(C3=NC4=CC=CC=C4N3CC5=CC=C(F)C=C5)CCC2)C=C1) further elucidates its spatial configuration .
Table 1: Key Chemical Properties of KAA-276 Free Base and Its HCl Salt
The hydrochloride (HCl) salt form enhances solubility for formulation purposes, though the free base retains stability under standard storage conditions .
Pharmacological Profile and Mechanism of Action
Histamine H₁ Receptor Antagonism
KAA-276 free base acts as a potent, long-lasting antagonist of the histamine H₁ receptor, with a binding affinity that surpasses many first-generation antihistamines . Its mechanism involves competitive inhibition of histamine-induced G protein-coupled receptor activation, thereby blocking downstream inflammatory pathways . Preclinical studies demonstrate a 50% inhibitory dose (ID₅₀) of 0.054% for inhaled KAA-276 in suppressing antigen-induced bronchoconstriction in rats, significantly lower than oral (51.2 mg/kg) or intravenous (1 mg/kg) routes .
Reduced Topical Irritation
A defining feature of KAA-276 free base is its minimized local irritation, attributed to structural modifications that reduce nonspecific interactions with sensory neurons . This property enables direct administration to mucosal surfaces, such as the respiratory tract, without provoking inflammation—a critical advantage over older antihistamines like cetirizine or loratadine .
Preclinical Efficacy and Animal Studies
Bronchial Asthma Models
In a seminal 1998 study, inhaled KAA-276 aerosol (0.054% concentration) inhibited histamine-induced bronchoconstriction in rats by 50%, outperforming oral and intravenous delivery . The compound also suppressed antigen-mediated airway hyperresponsiveness, reducing wheal formation by 50% at 0.22% concentration . These findings underscore its potential as a targeted therapy for asthma.
Comparative Pharmacokinetics
KAA-276’s pharmacokinetic profile varies markedly by administration route:
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Inhalation: Rapid onset (5–10 minutes), sustained duration (>12 hours) .
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Oral: Delayed absorption (Tₘₐₓ = 2–4 hours), lower bioavailability .
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Intravenous: Immediate systemic distribution, shorter half-life .
Future Directions and Challenges
Clinical Translation
Despite promising preclinical results, KAA-276 remains in the investigational stage. Phase I trials must address formulation stability (e.g., aerosol particle size optimization) and long-term safety .
Synthetic Accessibility
Current synthesis routes are proprietary, with custom production requiring 2–3 months lead time . Scalable methodologies are needed to reduce costs and improve accessibility.
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